molecular formula C25H30N4O4 B11273654 ethyl 3-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate

ethyl 3-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate

Cat. No.: B11273654
M. Wt: 450.5 g/mol
InChI Key: WGYQDHJOUFKECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 3-{3-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PROPANAMIDO}-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL 3-{3-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PROPANAMIDO}-1H-INDOLE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materialsReaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability.

Chemical Reactions Analysis

ETHYL 3-{3-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PROPANAMIDO}-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 3-{3-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PROPANAMIDO}-1H-INDOLE-2-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 3-{3-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PROPANAMIDO}-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

ETHYL 3-{3-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PROPANAMIDO}-1H-INDOLE-2-CARBOXYLATE can be compared with other indole derivatives, such as:

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

    4-(3-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: Exhibits significant anti-HIV activity. The uniqueness of ETHYL 3-{3-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PROPANAMIDO}-1H-INDOLE-2-CARBOXYLATE lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C25H30N4O4

Molecular Weight

450.5 g/mol

IUPAC Name

ethyl 3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoylamino]-1H-indole-2-carboxylate

InChI

InChI=1S/C25H30N4O4/c1-3-33-25(31)24-23(18-8-4-5-9-19(18)26-24)27-22(30)12-13-28-14-16-29(17-15-28)20-10-6-7-11-21(20)32-2/h4-11,26H,3,12-17H2,1-2H3,(H,27,30)

InChI Key

WGYQDHJOUFKECJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CCN3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.